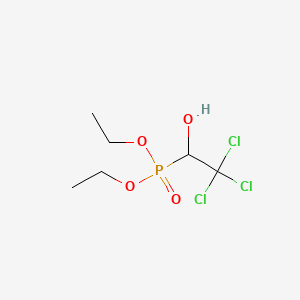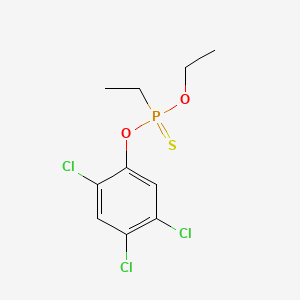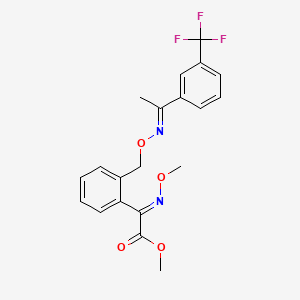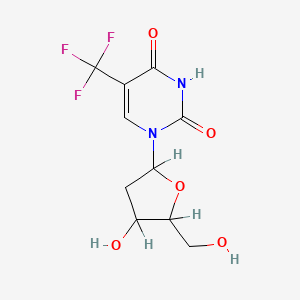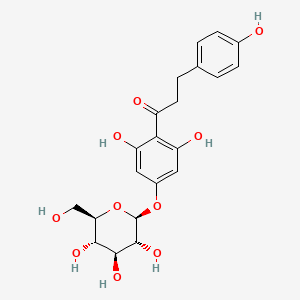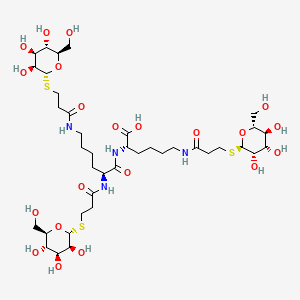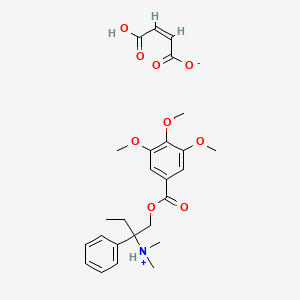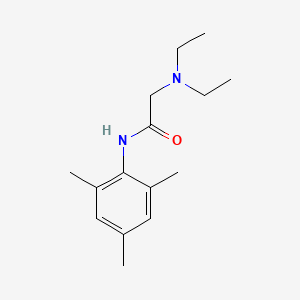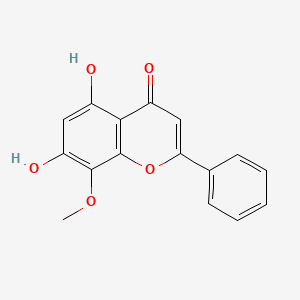
Wogonin
Descripción general
Descripción
Mecanismo De Acción
La wogonin ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Análisis Bioquímico
Biochemical Properties
Wogonin interacts with various enzymes, proteins, and other biomolecules, acting as an inhibitor of inflammation mediators produced by macrophages, lymphocytes, microglia, and endothelial cells . It also serves as a reactive oxygen species (ROS) scavenger .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory and anti-cancer effects are particularly notable .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, affecting its localization or accumulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La wogonin se puede sintetizar a través de varias rutas químicas. Un método común implica la metilación de la baicaleína, otro flavonoide que se encuentra en Scutellaria baicalensis . El proceso generalmente implica el uso de agentes metilantes como sulfato de dimetilo o yoduro de metilo en condiciones básicas .
Métodos de producción industrial: La producción industrial de this compound a menudo se basa en la extracción de las raíces de Scutellaria baicalensis. El proceso de extracción implica el uso de disolventes como etanol o metanol para aislar la this compound del material vegetal . Este método se prefiere debido al alto rendimiento y pureza del compuesto obtenido.
Análisis De Reacciones Químicas
Tipos de reacciones: La wogonin sufre varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.
Productos principales:
Oxidación: this compound quinona
Reducción: Dihidrothis compound
Sustitución: Varios derivados de this compound con propiedades farmacológicas modificadas.
Aplicaciones Científicas De Investigación
Química: La wogonin se utiliza como precursor para la síntesis de otros flavonoides bioactivos.
Biología: Se estudia su papel en la modulación de las vías de señalización celular y la expresión genética.
Medicina: La this compound ha mostrado promesa en el tratamiento del cáncer, la inflamación y los trastornos neurológicos
Industria: La this compound se utiliza en la formulación de suplementos dietéticos y remedios herbales.
Comparación Con Compuestos Similares
La wogonin a menudo se compara con otros flavonoides que se encuentran en Scutellaria baicalensis, como la baicaleína y la baicalina . Si bien los tres compuestos comparten propiedades antiinflamatorias y anticancerígenas similares, la this compound es única en su capacidad para modular la actividad de los receptores del ácido gamma-aminobutírico (GABA), lo que la convierte en un posible agente ansiolítico y anticonvulsivo .
Compuestos similares:
Baicaleína: Otro flavonoide con fuertes propiedades antiinflamatorias y anticancerígenas.
Baicalina: Un glucósido de baicaleína con efectos farmacológicos similares.
Scutellareína: Otro flavonoide que se encuentra en Scutellaria baicalensis con propiedades neuroprotectoras.
La combinación única de actividades farmacológicas de la this compound la convierte en un compuesto valioso para futuras investigaciones y desarrollo terapéutico.
Propiedades
IUPAC Name |
5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFNNCXVBYBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212557 | |
| Record name | Wogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-85-9 | |
| Record name | Wogonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wogonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WOGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


